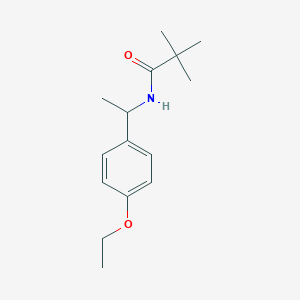
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide is an organic compound with the molecular formula C15H23NO2 It is a derivative of pivalic acid and features an ethoxyphenyl group attached to an ethyl chain, which is further connected to a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(4-Ethoxyphenyl)ethyl)pivalamide typically involves the reaction of 4-ethoxyphenylacetic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired pivalamide. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 2-4 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Phenolic derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(1-(4-Ethoxyphenyl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The pivalamide moiety can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- n-(2-(4-Methoxyphenyl)ethyl)pivalamide
- n-(2-(4-Chlorophenyl)ethyl)pivalamide
- n-(2-(4-Methylphenyl)ethyl)pivalamide
Uniqueness
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and physicochemical properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO2/c1-6-18-13-9-7-12(8-10-13)11(2)16-14(17)15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) |
InChI Key |
ZEBWBKJFCQTNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















